Comparative In Vitro Potency: Mavoglurant vs. Prototypical mGluR5 Antagonists
In a functional assay measuring inhibition of human mGluR5, Mavoglurant demonstrates an IC50 of 30 nM, positioning it as more potent than the prototypical antagonist MPEP (IC50 = 36 nM) and significantly more potent than Fenobam (IC50 = 58 nM) [1][2]. However, it is notably less potent than the next-generation clinical candidate Basimglurant (IC50 = 7.0 nM) and Dipraglurant (IC50 = 21 nM) [3]. This places Mavoglurant in a distinct potency tier, relevant for dose selection and receptor occupancy studies.
| Evidence Dimension | In vitro functional antagonism at human mGluR5 |
|---|---|
| Target Compound Data | IC50 = 30 nM |
| Comparator Or Baseline | MPEP (IC50 = 36 nM), Fenobam (IC50 = 58 nM), Basimglurant (IC50 = 7.0 nM), Dipraglurant (IC50 = 21 nM) |
| Quantified Difference | Mavoglurant is 1.2x more potent than MPEP, 1.9x more potent than Fenobam, but 4.3x less potent than Basimglurant. |
| Conditions | Human mGluR5 functional assays (calcium mobilization or inositol phosphate accumulation) |
Why This Matters
Potency dictates the required concentration for receptor engagement in vitro and influences dose selection in vivo, making Mavoglurant a key reference for mid-potency mGluR5 NAMs.
- [1] Vranesic I, et al. AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: identification, SAR and pharmacological characterization. Bioorg Med Chem. 2014;22(21):5790-5803. View Source
- [2] Porter RH, et al. Fenobam: a clinically validated nonbenzodiazepine anxiolytic is a potent, selective, and noncompetitive mGlu5 receptor antagonist with inverse agonist activity. J Pharmacol Exp Ther. 2005;315(2):711-721. View Source
- [3] Molnova. Basimglurant product information. Accessed 2026. View Source
